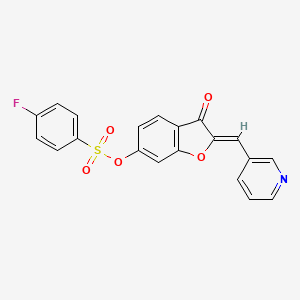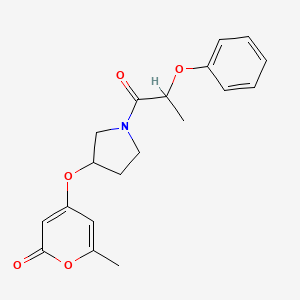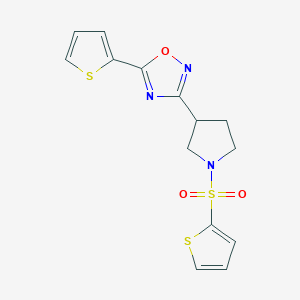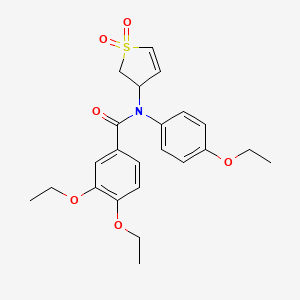![molecular formula C13H14N2OS B2825952 2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2199131-75-2](/img/structure/B2825952.png)
2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also has a thiolane group, which is a sulfur-containing four-membered ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, thiolane group, and nitrile group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The nitrile group can undergo various reactions, including hydrolysis, reduction, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Thiopyrano and Pyrido Furo Pyrimidines : The compound has been utilized in the synthesis of thiopyrano and pyrido furo pyrimidines, contributing to the development of novel heterocyclic systems with potential chemical applications (Ahmed & Ameen, 2010).
Formation of Novel Heterocyclic Systems : It serves as a precursor in reactions leading to the formation of unique heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine (Bondarenko et al., 2016).
Applications in Drug Research
Inhibitors of SARS CoV-2 RdRp : Derivatives of this compound have been synthesized and analyzed for their potential as inhibitors of SARS CoV-2 RdRp, indicating a significant role in antiviral drug research (Venkateshan et al., 2020).
Antibacterial Activity : Certain derivatives have shown promising antibacterial activity, suggesting potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Advancements in Molecular Structure Analysis
Structural Analysis : The compound has been instrumental in the structural analysis of various heterocyclic compounds, aiding in the understanding of molecular configurations and interactions (Moustafa & Girgis, 2007).
Spectroscopic Studies : It has been used in spectroscopic studies to explore molecular properties and interactions, contributing significantly to the field of molecular spectroscopy (Tranfić et al., 2011).
Miscellaneous Applications
Development of Ligands : The compound has been involved in the synthesis and study of ligands for metal complexes, providing insights into metal-ligand interactions and coordination chemistry (Lobana et al., 1998).
Polyheterocyclic Synthesis : It plays a role in the polyheterocyclic synthesis, aiding in the creation of complex molecular structures with varied applications (Elneairy et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as pyridine derivatives, have been reported to possess various pharmacological activities . They have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .
Biochemical Pathways
Similar compounds have been reported to affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis .
Result of Action
Similar compounds have been reported to exhibit cytotoxic properties against tumor cells .
Análisis Bioquímico
Biochemical Properties
Similar compounds, such as thieno[2,3-b]pyridines, have been reported to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown to exert effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other thieno[2,3-b]pyridines .
Propiedades
IUPAC Name |
2-(thiolan-3-yloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-7-10-6-9-2-1-3-12(9)15-13(10)16-11-4-5-17-8-11/h6,11H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCRJMDMUBSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)OC3CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
![Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2825873.png)


![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)
![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)




![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)
![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)

